[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a quinoline and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Selenious acid is commonly used as an oxidizing agent.
Nitration: Nitric acid is used for nitration reactions.
Major Products
Scientific Research Applications
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone
- [2-(5-Methyl-2-furyl)-4-quinolinyl]{4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}methanone
Uniqueness
[2-(5-METHYL-2-FURYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(5-methylfuran-2-yl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-7-8-19(27-14)18-13-16(15-5-3-4-6-17(15)21-18)20(24)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVOFPOWWYAHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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